molecular formula C15H13FO3 B6401421 4-Fluoro-3-(4-methoxy-2-methylphenyl)benzoic acid, 95% CAS No. 1261974-36-0

4-Fluoro-3-(4-methoxy-2-methylphenyl)benzoic acid, 95%

Cat. No. B6401421
CAS RN: 1261974-36-0
M. Wt: 260.26 g/mol
InChI Key: FFINBJXXARCSNH-UHFFFAOYSA-N
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Description

4-Fluoro-3-(4-methoxy-2-methylphenyl)benzoic acid (95% purity) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a white crystalline solid and is soluble in organic solvents, such as chloroform and methanol. 4-Fluoro-3-(4-methoxy-2-methylphenyl)benzoic acid is a key intermediate in the synthesis of a variety of organic compounds and is also used in the production of pharmaceuticals, dyes, and other chemicals.

Scientific Research Applications

4-Fluoro-3-(4-methoxy-2-methylphenyl)benzoic acid has been used in a variety of scientific research applications. It has been used as a key intermediate in the synthesis of a variety of organic compounds and as a starting material for the synthesis of pharmaceuticals, dyes, and other chemicals. It has also been used as an analytical reagent for the determination of trace levels of metal ions in aqueous solutions.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(4-methoxy-2-methylphenyl)benzoic acid is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Prostaglandins are hormones that play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, 4-Fluoro-3-(4-methoxy-2-methylphenyl)benzoic acid can reduce inflammation and pain.
Biochemical and Physiological Effects
4-Fluoro-3-(4-methoxy-2-methylphenyl)benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. In addition, it has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have anti-cancer effects, as it has been shown to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

The use of 4-Fluoro-3-(4-methoxy-2-methylphenyl)benzoic acid in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize and is available in high purity. In addition, it is relatively stable and has a low toxicity. However, it is not water soluble and is not suitable for use in cell culture experiments.

Future Directions

The potential applications of 4-Fluoro-3-(4-methoxy-2-methylphenyl)benzoic acid are numerous. Further research is needed to investigate its potential as an anti-inflammatory, analgesic, and anti-cancer agent. In addition, its potential as an analytical reagent for the determination of trace levels of metal ions in aqueous solutions should be explored. Finally, its potential as a starting material for the synthesis of pharmaceuticals, dyes, and other chemicals should be further investigated.

Synthesis Methods

4-Fluoro-3-(4-methoxy-2-methylphenyl)benzoic acid can be synthesized using a variety of methods. One method involves the reaction of 4-fluoro-3-hydroxybenzoic acid with 4-methoxy-2-methylphenol in the presence of a catalyst such as p-toluenesulfonic acid. This reaction results in the formation of 4-fluoro-3-(4-methoxy-2-methylphenyl)benzoic acid. This method is a simple and cost-effective way to synthesize 4-fluoro-3-(4-methoxy-2-methylphenyl)benzoic acid.

properties

IUPAC Name

4-fluoro-3-(4-methoxy-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-7-11(19-2)4-5-12(9)13-8-10(15(17)18)3-6-14(13)16/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFINBJXXARCSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689970
Record name 6-Fluoro-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261974-36-0
Record name 6-Fluoro-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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